Thiocyanic acid, hexadecyl ester

Description

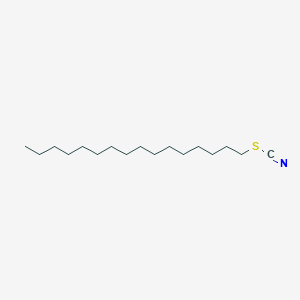

Thiocyanic acid, hexadecyl ester (C₁₇H₃₃NS, molecular weight ≈ 283.51 g/mol) is a long-chain alkyl thiocyanate ester characterized by a hexadecyl (C₁₆H₃₃) group bonded to the thiocyanato (-SCN) functional group. As a member of the thiocyanate ester family, it shares the general structure R-SCN, where the alkyl chain significantly influences its physicochemical properties. Thiocyanates are widely utilized in industrial processes, pharmaceuticals, and agrochemicals due to their reactivity and functional versatility .

Properties

CAS No. |

66143-73-5 |

|---|---|

Molecular Formula |

C17H33NS |

Molecular Weight |

283.5 g/mol |

IUPAC Name |

hexadecyl thiocyanate |

InChI |

InChI=1S/C17H33NS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-17-18/h2-16H2,1H3 |

InChI Key |

OCDDFQZMFBDQKD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCSC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiocyanic acid, hexadecyl ester can be synthesized through the esterification of thiocyanic acid with hexadecanol. The reaction typically involves the use of a catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. The general reaction is as follows:

HSCN+C16H33OH→C16H33SCN+H2O

In this reaction, thiocyanic acid (HSCN) reacts with hexadecanol (C_16H_33OH) to form hexadecyl thiocyanate (C_16H_33SCN) and water.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the esterification process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Thiocyanic acid, hexadecyl ester undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base catalyst, the ester can hydrolyze to form thiocyanic acid and hexadecanol.

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.

Substitution: this compound can participate in nucleophilic substitution reactions, where the thiocyanate group is replaced by other nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

Hydrolysis: Thiocyanic acid and hexadecanol.

Oxidation: Hexadecyl sulfoxide or hexadecyl sulfone.

Substitution: Various substituted thiocyanates depending on the nucleophile used.

Scientific Research Applications

Thiocyanic acid, hexadecyl ester has several applications in scientific research, including:

Organic Synthesis: Used as an intermediate in the synthesis of sulfur-containing compounds.

Biological Studies: Investigated for its potential antimicrobial and antifungal properties.

Material Science: Utilized in the development of novel materials with specific properties.

Industrial Applications: Employed in the production of specialty chemicals and additives.

Mechanism of Action

The mechanism of action of thiocyanic acid, hexadecyl ester involves its reactivity as an ester and thiocyanate. The compound can undergo hydrolysis to release thiocyanic acid, which can further participate in various biochemical pathways. The thiocyanate group can interact with biological molecules, potentially leading to antimicrobial effects.

Comparison with Similar Compounds

Linear Alkyl Thiocyanic Acid Esters

Linear alkyl thiocyanates vary in chain length, which directly impacts their physical properties and applications. Key examples include:

Key Trends :

- Chain Length and Properties : Longer alkyl chains increase hydrophobicity and melting/boiling points. Methyl and ethyl esters are volatile liquids, while hexadecyl ester is likely a waxy solid.

- Applications : Shorter esters serve as solvents or intermediates, whereas longer-chain derivatives (C₁₂–C₁₆) are suited for surfactants or corrosion inhibition due to their lipid-soluble nature.

Aromatic and Heterocyclic Thiocyanic Acid Esters

Aromatic substituents introduce distinct electronic and steric effects, altering reactivity and applications:

Key Trends :

- Aromatic vs. Alkyl : Phenyl and benzyl esters exhibit higher polarity and lower hydrophobicity than alkyl analogs. These are often found in plant extracts (e.g., Carica papaya leaves ) or used in drug synthesis.

- Heterocyclic Derivatives : Pyridyl and benzothiazolyl esters show specialized bioactivity (e.g., anti-inflammatory ) or industrial utility (e.g., stabilizers in photography ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.